2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione
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Overview
Description
Preparation Methods
The synthesis of 2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a dione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Its anticonvulsant properties have been explored, showing promise in the treatment of epilepsy.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets. As a non-competitive antagonist of AMPA receptors, it binds to these receptors and inhibits their activity, thereby reducing excitatory neurotransmission. This mechanism is particularly relevant in the context of its anticonvulsant properties, where it helps to prevent seizures by modulating neuronal activity .
Comparison with Similar Compounds
2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione can be compared with other phthalazine derivatives such as:
1,2,3,4-tetrahydrophthalazine-1,4-dione: Similar in structure but lacks the propyl group, which may affect its biological activity.
Phthalhydrazide: Another related compound with different functional groups, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-propyl-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-13-11(15)9-6-4-3-5-8(9)10(14)12-13/h3-6H,2,7H2,1H3,(H,12,14) |
InChI Key |
RXTLPNRMBKSCPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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